Crystalline Monohydrate vs. Oily Anhydrate: Enabling Scalable Manufacture and Purification
The anhydrous form of 4-cyclopentylresorcinol is an oil that is difficult to isolate from positional isomers generated during synthesis. In contrast, the monohydrate (C11H14O2·H2O, MW 196.24) is a crystalline solid that can be readily purified and manufactured at scale [1]. This solid-state differentiation is not reported for linear alkyl analogs like 4-butylresorcinol, which are typically obtained directly as solids.
| Evidence Dimension | Solid-state form and manufacturability |
|---|---|
| Target Compound Data | Crystalline monohydrate (Form I polymorph) with defined XRPD pattern |
| Comparator Or Baseline | Anhydrous 4-cyclopentylresorcinol (oil) and its positional isomers |
| Quantified Difference | Qualitative: Solid vs. oil; enables purification from isomers (e.g., 2-cyclopentyl, 4,6-dicyclopentyl) |
| Conditions | Synthesis via resorcinol and cyclopentanol in phosphoric acid, followed by aqueous work-up and crystallization |
Why This Matters
Procurement of the monohydrate ensures a reproducible, scalable supply of high-purity material suitable for GMP manufacturing and formulation development.
- [1] US Patent Application 20040186186. Depigmentation agents. Gattrell WT, et al. Warner-Lambert Company. Paragraphs [0006]-[0010] and claims. View Source
